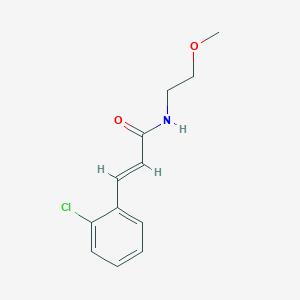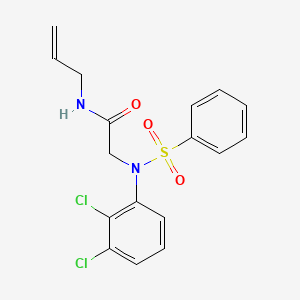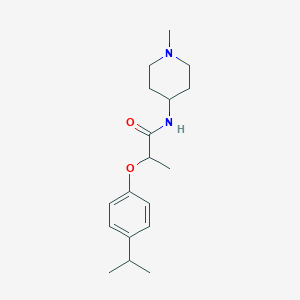![molecular formula C18H17ClN2O3S B5228350 N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5228350.png)
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide, commonly known as CBT-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CBT-1 belongs to the class of acrylamide derivatives and is known for its ability to modulate the activity of certain ion channels in the nervous system.
Mecanismo De Acción
CBT-1 binds to a specific site on the Nav channel, known as the receptor site 2, and stabilizes the channel in a closed state. This prevents the influx of sodium ions and reduces the excitability of neurons. CBT-1 has been shown to be selective for Nav channels, with little or no effect on other ion channels such as calcium or potassium channels.
Biochemical and Physiological Effects:
CBT-1 has been shown to have significant effects on neuronal excitability and synaptic transmission in animal models. It can reduce the frequency and amplitude of action potentials in neurons, as well as decrease the release of neurotransmitters such as glutamate. CBT-1 has also been shown to have anticonvulsant and analgesic effects in animal models of epilepsy and neuropathic pain, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBT-1 has several advantages for lab experiments, including its selectivity for Nav channels and its ability to modulate neuronal excitability. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for research on CBT-1. One area of interest is the development of more selective and potent Nav channel modulators based on the structure of CBT-1. Another area of research is the investigation of the potential therapeutic applications of CBT-1 in other neurological disorders such as migraine, stroke, and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of CBT-1 in human clinical trials.
Métodos De Síntesis
The synthesis of CBT-1 involves several steps, starting with the reaction of 4-chlorobenzyl chloride with sodium sulfide to form 4-chlorobenzyl thiol. The thiol is then reacted with 3-nitrophenyl acrylate in the presence of a base to form the final product, CBT-1. The purity and yield of CBT-1 can be improved by using chromatographic techniques such as column chromatography or HPLC.
Aplicaciones Científicas De Investigación
CBT-1 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, neuropathic pain, and anxiety. It is known to selectively modulate the activity of certain ion channels in the nervous system, particularly the voltage-gated sodium channels (Nav). These channels play a crucial role in the generation and propagation of action potentials in neurons. By modulating the activity of Nav channels, CBT-1 can potentially reduce neuronal excitability and alleviate symptoms associated with neurological disorders.
Propiedades
IUPAC Name |
(E)-N-[2-[(4-chlorophenyl)methylsulfanyl]ethyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c19-16-7-4-15(5-8-16)13-25-11-10-20-18(22)9-6-14-2-1-3-17(12-14)21(23)24/h1-9,12H,10-11,13H2,(H,20,22)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFFQBGSIOHVKV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NCCSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5228267.png)
![1-methyl-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5228270.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5228274.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5228278.png)

![N-(5-{[(2-methylphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5228286.png)

![5-{[benzyl(methyl)amino]methyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228300.png)
![2-chloro-5-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5228309.png)

![1-ethyl-4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperazine](/img/structure/B5228318.png)

![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B5228338.png)
![2-[(8-methoxy-4-methyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5228344.png)